molecular formula C13H19NO B13300108 N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No.: B13300108
M. Wt: 205.30 g/mol
InChI Key: WAUWEXVUCKFPFW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS 1042574-25-3) is a high-purity chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This benzofuran derivative is a specialist research chemical of significant interest in the field of medicinal chemistry and neuroscience. A key area of investigation for this structural class is its potential application as a psychoplastogen, a type of compound capable of promoting neuronal growth and remodeling synaptic connections . Such compounds are being studied for their potential to treat a range of neurological and psychiatric disorders by rectifying deleterious changes in neuronal structure associated with these conditions . Research into related compounds suggests a mechanism of action that may involve the modulation of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target for neuroplastic effects . This makes this compound a valuable chemical tool for preclinical research aimed at understanding neurodegenerative and neuropsychiatric diseases, with potential implications for the development of novel therapeutics for depression, anxiety, addiction, and cognitive disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C13H19NO/c1-2-5-10(4-1)14-12-6-3-7-13-11(12)8-9-15-13/h8-10,12,14H,1-7H2

InChI Key

WAUWEXVUCKFPFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCCC3=C2C=CO3

Origin of Product

United States

Preparation Methods

Stereoselective Pictet–Spengler Reaction and Subsequent Functionalization

A prominent method for constructing the tetrahydrobenzofuran core with an amine substituent involves the Pictet–Spengler reaction. This reaction condenses an amino acid derivative (e.g., L-tryptophan methyl ester) with a suitable aldehyde or ketoester under acidic conditions to form the tetrahydro-β-carboline scaffold, which can be modified to yield the tetrahydrobenzofuran structure.

  • Procedure : L-tryptophan methyl ester is condensed with methyl 4-oxobutanoate at 0 °C in the presence of excess trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a diastereomeric mixture favoring the (1S,3S) isomer with a 61% total yield.
  • Functionalization : The intermediate undergoes amide coupling using reagents such as TBTU and HOBt in DMF, followed by protection group manipulations (Fmoc and Boc deprotections) to expose the amine functionality.
  • Aldehyde Condensation : The free amine is then reacted with various aromatic aldehydes in DCM at 0 °C with TFA catalysis to form imine or amide derivatives, which can be further cyclized or reduced to yield the desired tetrahydrobenzofuran amines.
  • Yield and Stereochemistry : Yields for these steps range from 52% to 87%, and stereochemical purity can be controlled by choice of starting materials and reaction conditions.

Photoredox-Catalyzed Multicomponent Petasis Reaction

Another modern approach involves the Petasis reaction, a multicomponent coupling of an amine, aldehyde, and boronic acid to form substituted amines.

  • Reagents : p-Anisaldehyde, aniline, and cyclopentyl boronic acid are combined in the presence of sodium bisulfate and a photocatalyst under blue light irradiation.
  • Catalysts and Solvents : The use of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 as a photocatalyst in DMF solvent provides the best yields (up to 76% isolated yield).
  • Reaction Conditions : The reaction is conducted under argon atmosphere for 24 hours with blue LED irradiation.
  • Advantages : This method allows direct formation of the N-cyclopentyl amine moiety attached to the aromatic system in one step, offering a streamlined synthetic route.
  • Limitations : Lower yields are observed with other solvents or photocatalysts, and the reaction requires careful control of atmosphere and light exposure.
Entry Photocatalyst Catalyst Amount Solvent Yield (%)
1 4-CzIPN 5 mol% DMA 45
2 4-CzIPN 5 mol% DMF 59
4 [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 3.5 mol% DMF 76
5 [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 3.5 mol% DMSO 37
6 [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 3.5 mol% ACN 51

Asymmetric Catalysis and Enzymatic Methods for Chiral Control

For the generation of chiral centers in the tetrahydrobenzofuran ring, several asymmetric methods have been employed:

  • Chiral Auxiliary Approach : Using chiral auxiliaries to induce stereoselectivity during ring formation.
  • Asymmetric Transfer Hydrogenation : Catalyzed by chiral metal complexes to reduce prochiral intermediates selectively.
  • Enzymatic Catalysis : Biocatalysts such as enzymes have been used to achieve high enantiomeric excess in the synthesis of tetrahydro-β-carboline derivatives, which are structurally related to tetrahydrobenzofurans.
  • Example : The enzymatic synthesis of (1S)-1-tert-butyl-tetrahydro-β-carboline derivatives achieved high yields and stereoselectivity, which can be adapted for the synthesis of tetrahydrobenzofuran amines.

Cyclization and Functional Group Transformations

  • Cyclization reactions using acids like TFA or p-toluenesulfonic acid (p-TsOH) facilitate ring closure to form the tetrahydrobenzofuran framework.
  • Post-cyclization modifications include desulfurization and hydrogenation steps using catalysts such as RANEY® nickel to obtain optically pure compounds.
  • These steps are critical for obtaining the final N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine with the desired stereochemistry and purity.
Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Pictet–Spengler Reaction L-tryptophan methyl ester, methyl 4-oxobutanoate, TFA/DCM 61 Moderate (4:1 dr) Followed by amide coupling and deprotection
Photoredox Petasis Reaction p-Anisaldehyde, aniline, cyclopentyl boronic acid, [Ir] catalyst, DMF, blue light Up to 76 Not specified One-pot synthesis of substituted amines
Asymmetric Catalysis (Hydrogenation, Chiral Auxiliaries) Chiral catalysts, enzymatic biocatalysts Up to 87 High (up to 100% ee) For chiral center introduction
Acid-Catalyzed Cyclization TFA, p-TsOH Variable Dependent on precursor Ring closure to tetrahydrobenzofuran
  • The Pictet–Spengler reaction remains a robust method for constructing the tetrahydrobenzofuran scaffold with moderate stereocontrol, suitable for further functionalization.
  • Photoredox-catalyzed multicomponent reactions provide a modern and efficient route to introduce the cyclopentyl amine moiety, with the advantage of mild conditions and good yields.
  • Asymmetric catalytic methods and enzymatic approaches offer high stereoselectivity, essential for applications requiring enantiomerically pure compounds.
  • Protection and deprotection strategies are critical in managing functional groups during multi-step syntheses.
  • Reaction conditions such as solvent choice, catalyst loading, temperature, and atmosphere significantly affect yields and selectivity.

The preparation of this compound involves sophisticated synthetic strategies combining classical organic reactions like the Pictet–Spengler condensation, modern photoredox catalysis, and asymmetric synthesis techniques. Each method offers distinct advantages in terms of yield, stereoselectivity, and operational simplicity. The choice of method depends on the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

The compound belongs to a broader class of bicyclic amines and heterocyclic derivatives. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Molecular Formula Biological Activity/Status Reference
N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine Tetrahydrobenzofuran Cyclopentylamine C₁₃H₁₉NO Discontinued (unspecified reasons)
1-(Thiophen-3-yl)hexan-1-amine Thiophene Hexylamine C₁₀H₁₅NS Discontinued; sulfur-containing heterocycle
4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid Pyridine-Thiazole hybrid Methylthiazole, carboxylic acid C₁₁H₁₂N₄O₂S Discontinued; dual heterocyclic motifs
12c (Benzoxazole derivative) Benzoxazole Acetamido-benzamide, methyl group C₂₄H₂₄N₄O₃S Cytotoxic against HepG2 cells; modulates apoptosis proteins

Key Observations :

  • Heteroatom Influence : The target compound contains an oxygen atom in the benzofuran ring, while analogs like 1-(Thiophen-3-yl)hexan-1-amine incorporate sulfur . This difference may alter electronic properties, solubility, and target interactions .
  • Functional Groups : The benzoxazole derivatives (e.g., 12c) feature acetamido-benzamide side chains, which likely enhance binding to cellular targets (e.g., apoptosis proteins BAX/Bcl-2) compared to the simpler cyclopentyl group in the target compound .

Biological Activity

N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C12H19N3
  • Molecular Weight : 205.3 g/mol
  • CAS Number : 1156236-65-5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell cycle regulation and apoptosis. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Target Kinases:

  • CDK1
  • CDK2

These kinases play significant roles in regulating the cell cycle and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against different tumor cell lines:

Cell Line IC50 (µM) Effect
A3750.25Induces apoptosis
HCT1160.24Cell cycle arrest at G2/M
HeLa0.30Increased ROS levels

These results indicate significant antiproliferative activity, particularly against melanoma and colorectal cancer cells .

Case Study: Antiproliferative Effects

A study focused on the effects of this compound on A375 melanoma cells showed that treatment led to:

  • G2/M phase arrest : This was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.
  • Apoptotic markers : Enhanced expression of pro-apoptotic proteins was observed post-treatment.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. Modifications at specific positions on the benzofuran ring can enhance or diminish its potency against target kinases.

Key Structural Features:

  • Cyclopentyl Group : Enhances binding affinity to kinase active sites.
  • Tetrahydrofuran Core : Provides structural stability and influences pharmacokinetics.

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies indicate that this compound has favorable bioavailability profiles when administered in vivo. The compound demonstrated an intraperitoneal bioavailability of approximately 63.6% in animal models .

Q & A

Basic: How can researchers optimize the synthesis of N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine to improve yield and purity?

Methodological Answer:
The synthesis of N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine can be optimized by:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) or bases to enhance cyclization efficiency during benzofuran ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and reduce by-products .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, followed by room-temperature amination) minimizes side reactions .
  • Purification Techniques : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity, while recrystallization in ethanol can further refine the product .

Basic: What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm; benzofuran aromatic protons at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₂₁NO, expected [M+H]⁺ = 220.1696) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bicyclic conformation if single crystals are obtainable .
  • FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How does the cyclopentyl substituent influence solubility and reactivity compared to other N-alkyl derivatives (e.g., isopropyl or pentyl)?

Methodological Answer:

  • Solubility : The cyclopentyl group’s steric bulk reduces water solubility compared to smaller alkyl chains (e.g., isopropyl). Use logP calculations (e.g., via ChemDraw) and experimental shake-flask assays in buffers (PBS, pH 7.4) to quantify hydrophobicity .
  • Reactivity : Cyclopentyl’s electron-donating effects enhance amine nucleophilicity. Compare reaction rates in SN2 substitutions (e.g., with methyl iodide) against other derivatives .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) can assess melting points and crystalline stability relative to analogs .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS analysis .
  • Enzyme Inhibition Assays : Test activity against cytochrome P450 isoforms (e.g., CYP3A4) or kinases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled serotonin receptors) to determine IC₅₀ values .
  • Downstream Pathway Analysis : Western blotting for phosphorylated signaling proteins (e.g., MAPK/ERK) in treated cell lines .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace cyclopentyl with branched (e.g., neopentyl) or aromatic (e.g., benzyl) groups to assess steric/electronic effects .
  • In Vitro Screening : Test analogs in dose-response assays (e.g., cancer cell viability, antimicrobial MICs) to identify potency trends .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, molar refractivity) with activity data .
  • Metabolic Stability : Incubate analogs with liver microsomes to compare half-lives and identify metabolically robust derivatives .

Advanced: What computational approaches predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-built receptors (e.g., GPCRs or kinases) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp113 in a hypothetical target) .
  • Free Energy Calculations : Apply MM/PBSA to estimate binding affinities and rank analogs .
  • Pharmacophore Modeling : Define essential features (e.g., amine hydrogen bond donor, benzofuran aromatic ring) for virtual screening .

Advanced: How should researchers address contradictory data in reported biological activities of benzofuran-amine derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically review literature to identify variables (e.g., cell line differences, assay conditions) causing discrepancies .
  • Dose-Response Reproducibility : Replicate key studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific interactions .
  • Data Transparency : Share raw datasets and experimental details via platforms like Zenodo to enable cross-validation .

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